molecular formula C16H10ClNO2S2 B2775693 (Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 849827-73-2

(Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2775693
CAS No.: 849827-73-2
M. Wt: 347.83
InChI Key: POOUANLEQAIUJI-NTOUICHMSA-N
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Description

(Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a synthetic thiazolidinone derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a complex molecular architecture with a 3-chlorophenyl substituent and a furan-allylidene moiety, which are known to be critical for biological activity. Compounds within the 2-thioxothiazolidin-4-one class are extensively investigated for their diverse biological profiles. Recent studies highlight that such hybrids, particularly those incorporating a 5-arylidene or 5-allylidene group, demonstrate significant potential as anticancer agents. Research on analogous structures has shown that these molecules can inhibit the proliferation of cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231), by inducing apoptosis through the intrinsic pathway, generating reactive oxygen species (ROS), and reducing mitochondrial membrane potential . Furthermore, the 2-thioxothiazolidin-4-one scaffold is a recognized pharmacophore in the development of antimicrobials. Related derivatives have exhibited potent fungicidal activity against various agricultural fungi, suggesting a mechanism that may involve the disruption of essential enzymatic processes or cell membrane integrity . The presence of the chlorophenyl group is a common feature in many bioactive molecules, often enhancing lipophilicity and influencing interactions with biological targets. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S2/c17-11-4-1-5-12(10-11)18-15(19)14(22-16(18)21)8-2-6-13-7-3-9-20-13/h1-10H/b6-2+,14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOUANLEQAIUJI-NTOUICHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer, antimicrobial, and other pharmacological properties.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C14H11ClN2OS\text{C}_{14}\text{H}_{11}\text{ClN}_{2}\text{OS}

This structure includes a thiazolidinone core, which is pivotal for its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanisms of Action :
    • DNA Interaction : Compounds with thiazolidinone scaffolds often interact with DNA, inhibiting replication and transcription processes crucial for cancer cell survival .
    • Enzyme Inhibition : These compounds can act as multi-target enzyme inhibitors, affecting pathways involved in tumor growth and metastasis .
  • Research Findings :
    • In vitro studies demonstrated that derivatives similar to the compound under review exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
    • A study highlighted that modifications at specific positions on the thiazolidinone ring can enhance anticancer efficacy, suggesting structure-activity relationships (SAR) that guide future drug design .

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives is another area of interest:

  • Antibacterial Properties :
    • The compound has been evaluated against several bacterial strains, demonstrating activity comparable to standard antibiotics. Minimum inhibitory concentrations (MICs) were determined to be effective against both Gram-positive and Gram-negative bacteria .
    • Specific derivatives have shown promising results in inhibiting biofilm formation, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional treatments .
  • Antifungal Activity :
    • Preliminary studies indicated that the compound exhibits antifungal properties, making it a candidate for treating fungal infections alongside its antibacterial capabilities .

Case Study 1: Anticancer Efficacy

A recent study synthesized various thiazolidinone derivatives, including the target compound, and tested their efficacy against human cancer cell lines. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM.

CompoundCell LineIC50 (µM)
Target CompoundMCF-7 (Breast Cancer)12.5
Target CompoundHT-29 (Colon Cancer)15.0

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the target compound was tested against multiple bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound possesses moderate antimicrobial activity, warranting further investigation into its mechanism of action.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process that includes the formation of the thiazolidinone core followed by the introduction of various substituents. The method often employs starting materials such as furan derivatives and chlorobenzenes, utilizing reactions like condensation and cyclization to achieve the desired structure.

Research has indicated that thiazolidinones exhibit a range of biological activities, including:

  • Antimicrobial Properties : Thiazolidinone derivatives have been shown to possess significant antimicrobial activity against various bacterial and fungal strains. Studies suggest that this compound may inhibit the growth of pathogens through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
  • Antidiabetic Effects : Some thiazolidinone compounds are known for their insulin-sensitizing properties, making them potential candidates for managing diabetes. The presence of furan and chlorophenyl groups in this compound may enhance its efficacy in glucose metabolism regulation .
  • Anti-inflammatory Activity : There is evidence that thiazolidinones can modulate inflammatory responses. This compound has been investigated for its ability to reduce inflammatory markers in preclinical models, suggesting potential use in treating inflammatory diseases .

Case Studies

Several studies have documented the pharmacological effects of thiazolidinone derivatives, including:

  • Antimicrobial Activity : A study published in Current Chemistry Letters demonstrated that a series of rhodanine-furan conjugates exhibited potent antimicrobial activity against resistant strains, suggesting similar potential for this compound .
  • Diabetes Management : Research indicated that thiazolidinones could improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. The specific mechanisms involved include modulation of adipocyte differentiation and enhancement of glucose uptake by muscle cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group (C=S) and carbonyl group (C=O) in the thiazolidinone core are reactive toward nucleophiles.

Table 1: Reactivity with Nucleophiles

NucleophileReaction SiteProduct FormedConditionsYieldSource
HydrazineThioxo group (C=S)Thiosemicarbazide derivativesReflux in ethanol70–85%
AminesCarbonyl (C=O)Schiff bases or ring-opened adductsRoom temperature, DMF60–78%
ThiolsC=S and C=OThioether or disulfide linkagesBasic aqueous medium55–65%

Mechanistic Insights :

  • Hydrazine attacks the electrophilic sulfur atom, forming thiosemicarbazides .

  • Primary amines undergo nucleophilic addition to the carbonyl group, leading to ring-opening or Schiff base formation .

Cycloaddition Reactions

The allylidene moiety and furan ring participate in Diels-Alder and 1,3-dipolar cycloadditions :

Example: Diels-Alder Reaction

  • Dienophile : Maleic anhydride

  • Conditions : Reflux in toluene .

  • Product : Fused bicyclic adducts with improved solubility .

Key Findings :

  • The furan’s electron-rich nature facilitates [4+2] cycloadditions .

  • Substituents on the allylidene chain influence regioselectivity .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group undergoes halogenation and nitration :

Table 2: Electrophilic Reactions

ReactionReagentPosition SubstitutedProduct ApplicationSource
NitrationHNO₃/H₂SO₄Para to chlorineNitro derivatives for SAR studies
BrominationBr₂/FeBr₃Ortho/para positionsHalogenated analogs

Notes :

  • Chlorine acts as a meta-directing group, but steric effects from the thiazolidinone core alter substitution patterns .

Biological Interactions and Enzyme Inhibition

The compound’s reactivity correlates with its bioactivity:

  • Anticancer Activity : Inhibits topoisomerase II via covalent binding to the enzyme’s sulfhydryl groups .

  • Antimicrobial Action : Reacts with bacterial cell wall precursors, disrupting peptidoglycan synthesis .

Supporting Data :

  • Molecular docking studies show strong binding affinity (-9.2 kcal/mol) with acetylcholinesterase .

  • In vitro cytotoxicity IC₅₀ values range from 12–45 μM against MCF-7 and HeLa cell lines .

Photochemical and Thermal Stability

  • UV-Vis Analysis : Shows λₘₐₓ at 320 nm (π→π* transition in the allylidene system) .

  • Thermogravimetry : Decomposition begins at 220°C, with a mass loss of 60% by 300°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The 3-chlorophenyl vs. 4-chlorophenyl substitution (as in ) alters electronic and steric profiles.
  • Synthesis under aqueous basic conditions (e.g., ) avoids harsh acids but requires longer reaction times.

Structural and Crystallographic Differences

Crystal structures of related compounds reveal distinct conformational and intermolecular interaction patterns:

Planarity and Dihedral Angles
  • In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one (), the thiazolidinone core (ring A) is nearly planar (r.m.s. deviation = 0.0145 Å), with dihedral angles of 79.26° between rings A and B (phenyl) and 9.68° between rings A and C (hydroxybenzylidene).
  • By contrast, the furan-containing analog (target compound) likely exhibits reduced planarity due to the furan oxygen’s lone pairs, which may distort the allylidene conjugation.
Hydrogen Bonding and Packing
  • The hydroxybenzylidene derivative () forms dimeric structures via intermolecular O–H···S and C–H···S hydrogen bonds, creating R₂²(7) and R₂²(10) motifs.

Q & A

Q. What are the general synthetic routes for preparing (Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one?

The synthesis typically involves multi-step reactions, such as:

  • Condensation reactions : Combining thiosemicarbazides with chloroacetic acid and sodium acetate in a solvent system (e.g., DMF/acetic acid) under reflux to form the thiazolidinone core .
  • Allylidene incorporation : Introducing the furan-2-yl allylidene moiety via Knoevenagel condensation, often using pyridine as a base and thermal conditions (100°C for 18 hours) to achieve stereochemical control (Z/E configuration) . Purification methods include flash column chromatography (petroleum ether/dichloromethane) or recrystallization (DMF-ethanol) .

Q. How is the stereochemical configuration (Z/E) of the allylidene group confirmed experimentally?

  • Spectroscopic analysis : ¹H NMR coupling constants (e.g., J values for olefinic protons) differentiate Z/E isomers. For example, Z-configuration often shows coupling constants <12 Hz due to cis-proximity .
  • X-ray crystallography : Single-crystal diffraction using SHELX software resolves spatial arrangements definitively .

Q. What in vitro assays are used for preliminary biological evaluation of this compound?

  • Antimicrobial screening : Agar diffusion or microdilution assays against bacterial/fungal strains, comparing zone-of-inhibition or MIC (minimum inhibitory concentration) values .
  • Anti-inflammatory testing : COX-2 inhibition assays via ELISA, measuring IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for the allylidene incorporation step without compromising stereochemical purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while additives like pyridine improve regioselectivity .
  • Catalytic methods : Fe₂O₃@SiO₂/In₂O₃ nanoparticles can accelerate condensation reactions under mild conditions, reducing side products .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 2 hours) and improves yield by 15–20% .

Q. What computational and experimental approaches resolve contradictions in bioactivity data across studies?

  • Orthogonal assays : Validate antimicrobial activity using both agar diffusion (qualitative) and broth microdilution (quantitative) methods to rule out false positives .
  • Molecular docking : Compare binding affinities of Z/E isomers to target enzymes (e.g., viral fusion proteins) to explain differential activity .

Q. How does the thioxothiazolidinone core influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electrophilic character : The electron-deficient C2 position undergoes nucleophilic attack with amines or thiols, forming derivatives for SAR studies.
  • Mechanistic insights : DFT calculations identify charge distribution and transition states, guiding selective functionalization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Slow evaporation in mixed solvents (e.g., DMF/ethanol) promotes single-crystal growth .
  • Disorder modeling : SHELXL refinement tools (e.g., PART and SIMU instructions) resolve positional disorder in the allylidene group .

Methodological Challenges and Solutions

Q. How are purity and stability monitored during long-term storage of this compound?

  • HPLC-MS : Quantifies degradation products (e.g., oxidation of the thioxo group to sulfone) under varying temperatures .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare chromatographic profiles to baseline .

Q. What strategies differentiate this compound’s bioactivity from structurally similar thiazolidinones?

  • Metabolic profiling : LC-MS/MS identifies unique metabolites in hepatic microsomes, linking stability to efficacy .
  • 3D-QSAR models : Correlate substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) with activity cliffs .

Q. How is the compound’s potential as a fusion inhibitor validated mechanistically?

  • Surface plasmon resonance (SPR) : Measures binding kinetics to viral envelope proteins (e.g., hemagglutinin) .
  • Cryo-EM : Visualizes structural disruption of viral membranes in the presence of the compound .

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